3-Hydroxyvaleramide

Description

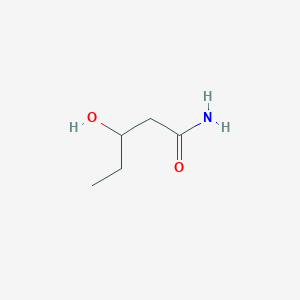

3-Hydroxyvaleramide (IUPAC name: 3-hydroxypentanamide) is an amide derivative of 3-hydroxyvaleric acid, characterized by a five-carbon chain with a hydroxyl group (-OH) at the third carbon and an amide (-CONH₂) functional group at the terminal position. The compound’s amide group likely enhances stability compared to its carboxylic acid counterpart, making it relevant in synthetic chemistry and drug design .

Properties

CAS No. |

155053-71-7 |

|---|---|

Molecular Formula |

C5H11NO2 |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

3-hydroxypentanamide |

InChI |

InChI=1S/C5H11NO2/c1-2-4(7)3-5(6)8/h4,7H,2-3H2,1H3,(H2,6,8) |

InChI Key |

MFWJGDGVVJRPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-hydroxyvaleramide with structurally related compounds, emphasizing molecular features and available physicochemical

Key Observations:

- Carbon Chain Length : this compound’s five-carbon chain may confer higher membrane permeability compared to 3-hydroxybutyramide (four carbons) .

- Aromatic vs. Aliphatic : 3-Hydroxyhippuric acid’s aromatic ring distinguishes it from aliphatic analogs, influencing solubility and metabolic pathways .

This compound vs. 3-Hydroxybutyramide

- Metabolic Roles : 3-Hydroxybutyramide is structurally similar to ketone bodies (e.g., 3-hydroxybutyric acid), which are critical energy sources during fasting. The amide form may modulate enzymatic activity or serve as a prodrug .

This compound vs. 3-Hydroxyvaleric Acid

- Stability : The amide group in this compound avoids rapid hydrolysis by esterases, a common issue with carboxylic acids like 3-hydroxyvaleric acid .

- Safety : 3-Hydroxyvaleric acid requires stringent safety protocols (e.g., ventilation, protective equipment) due to irritancy risks . This compound’s safety profile remains unstudied but may differ due to reduced acidity.

3-Hydroxyhippuric Acid

- Applications: This compound is a biomarker for dietary polyphenol metabolism and gut microbiota activity. Its aromatic structure contrasts with this compound’s aliphatic chain, limiting direct functional overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.